Tubulysin I

Description

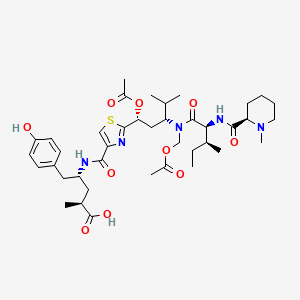

This compound has been reported in Archangium gephyra with data available.

Properties

Molecular Formula |

C40H59N5O10S |

|---|---|

Molecular Weight |

802.0 g/mol |

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |

InChI |

InChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1 |

InChI Key |

ADNHOQYEDVQAGD-XYFJCUIBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Tubulysin I: A Potent Anticancer Agent from Myxobacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myxobacteria, a group of soil-dwelling Gram-negative bacteria, are renowned for their complex social behavior and, more importantly for pharmaceutical research, their prolific production of structurally diverse and biologically active secondary metabolites.[1] Among the myriad of compounds isolated from these microorganisms, the tubulysins stand out for their exceptionally potent cytotoxic and antimitotic activities. This technical guide focuses on the discovery of Tubulysin I, a member of the tubulysin family of tetrapeptides, from myxobacterial fermentation broths. We will delve into the methodologies for its isolation and purification, the elucidation of its complex structure, its potent biological activity, and its mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, oncology, and drug development.

Discovery and Production

Tubulysins were first reported as new cytostatic compounds isolated from the culture broth of the myxobacteria Archangium gephyra and Angiococcus disciformis.[2][3][4] These peptides, which include this compound, are characterized by the presence of unusual amino acid residues.[2][3] The production of tubulysins, including this compound, is typically achieved through fermentation of the producing myxobacterial strain. Interestingly, studies have shown that the production of tubulysins by Archangium gephyra increases during the death phase of the culture, suggesting a potential ecological role for these compounds.[5]

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth of Archangium gephyra is a multi-step process involving extraction and chromatographic techniques. The following protocol is a composite representation of methods described in the literature.

1. Fermentation and Extraction:

-

Archangium gephyra is cultured in a suitable liquid medium (e.g., CYS medium) under controlled conditions to promote the production of tubulysins.[6]

-

After an appropriate fermentation period (e.g., until the onset of the death phase), the culture broth is harvested.[5]

-

The whole culture broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the tubulysins, is separated from the aqueous phase and the mycelial cake.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step, often using silica gel column chromatography with a stepwise gradient of solvents (e.g., a mixture of dichloromethane and methanol). Fractions are collected and tested for cytotoxic activity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Active fractions are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).

-

Final Purification: Multiple rounds of preparative and analytical HPLC may be necessary to isolate this compound to a high degree of purity. The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The determination of the complex chemical structure of this compound involves a combination of modern spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable information about the sequence of amino acid residues and the structure of the side chains.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to elucidate the complete chemical structure.

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments and the determination of the overall structure, including the stereochemistry of the amino acid residues.

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated against a panel of cancer cell lines using a colorimetric assay such as the MTT assay.

1. Cell Culture:

-

Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

2. Assay Procedure (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a detergent solution).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Quantitative Data: Cytotoxicity of Tubulysins

The tubulysins, including this compound, exhibit extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range. The following table summarizes representative IC50 values for various tubulysin analogues.

| Tubulysin Analogue | Cell Line | Cell Type | IC50 |

| Tubulysin A | L929 | Mouse Fibroblast | 0.07 ng/mL |

| KB-V1 | Human Cervical Cancer (Multidrug Resistant) | 1.4 ng/mL | |

| NCI-H1299 | Lung Cancer | 3 nM | |

| HT-29 | Colon Cancer | 1 nM | |

| A2780 | Ovarian Cancer | 2 nM | |

| Tubulysin D | HL-60 | Promyelocytic Leukemia | 4.7 pM |

| HCT116 | Colon Cancer | 3.1 pM | |

| MCF7 | Breast Cancer | 670 pM | |

| A549 | Lung Cancer | 13 pM | |

| Tubulysin Conjugate | SK-BR-3 | Breast Cancer (HER2-positive) | 4-7 ng/mL |

Data compiled from multiple sources.[1][2][3][4][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Note that IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action

This compound exerts its potent cytotoxic effects by interfering with the microtubule dynamics within the cell.

1. Inhibition of Tubulin Polymerization:

-

Tubulysins bind to tubulin, the protein subunit of microtubules, at the vinca domain.

-

This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

2. Disruption of the Cytoskeleton and Mitotic Spindle:

-

The inhibition of tubulin polymerization leads to the disruption of the microtubule network.

-

This disruption has profound effects on cell structure, intracellular transport, and, most critically, cell division. The mitotic spindle, which is responsible for chromosome segregation during mitosis, is unable to form properly.

3. Cell Cycle Arrest and Apoptosis:

-

The failure of mitotic spindle formation triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.

-

Prolonged cell cycle arrest ultimately induces programmed cell death, or apoptosis, through the activation of caspase signaling cascades.

Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kjom.org [kjom.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antibody purification | Abcam [abcam.com]

- 21. bio-rad.com [bio-rad.com]

- 22. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

The Core Mechanism of Tubulysin I: An In-depth Technical Guide to its Action on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin I, a potent member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistance.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct interaction with tubulin and the subsequent cellular consequences. We delve into its binding characteristics, its potent inhibitory effects on microtubule dynamics, and the downstream signaling cascades leading to cell cycle arrest and apoptosis. This document synthesizes quantitative data, details key experimental protocols for studying tubulysin-tubulin interactions, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Mechanism of Action: Interference with Microtubule Dynamics

The primary molecular target of this compound is the tubulin protein, the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] By disrupting microtubule function, this compound effectively halts cell proliferation, making it a powerful antimitotic agent.[2]

Binding to the Vinca Domain of β-Tubulin

This compound exerts its effects by binding to tubulin heterodimers. Specifically, it interacts with the vinca domain on the β-tubulin subunit.[4][5] This binding site is located at the interface between two tubulin heterodimers and is also the target for other well-known microtubule-destabilizing agents, such as the vinca alkaloids (e.g., vinblastine).[6] However, studies have shown that this compound interferes with the binding of vinblastine in a noncompetitive manner, suggesting a distinct or overlapping binding mode within the vinca domain.[7] X-ray crystallography studies of tubulysin analogues in complex with tubulin have provided detailed insights into the specific molecular interactions, revealing that the potent activity of tubulysins is derived from a unique binding mode within this pocket.[8][9][10]

Inhibition of Tubulin Polymerization and Microtubule Depolymerization

Upon binding to tubulin, this compound potently inhibits its polymerization into microtubules.[1][7] It is significantly more effective at this inhibition than other agents like vinblastine.[7] Furthermore, this compound actively induces the depolymerization of existing microtubules.[7] This dual action of preventing the formation of new microtubules and dismantling existing ones leads to a rapid and catastrophic disruption of the microtubule network within the cell.[11] This depolymerization effect is so potent that it cannot be prevented by pre-treatment with microtubule-stabilizing agents like paclitaxel or epothilone B.[3][7] Electron microscopy studies have revealed that in the presence of Tubulysin A, a closely related analog, tubulin assembles into aberrant structures such as rings, double rings, and pinwheels, rather than functional microtubules.[7]

The overall mechanism can be visualized as a cascade of events initiated by the binding of this compound to tubulin.

Cellular Consequences of Microtubule Disruption

The disruption of the microtubule network by this compound triggers a series of downstream cellular events, culminating in cell death.

G2/M Phase Cell Cycle Arrest

The proper formation and function of the mitotic spindle, which is composed of microtubules, is crucial for chromosome segregation during mitosis (M phase). The spindle assembly checkpoint is a surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, thereby activating the spindle assembly checkpoint and causing the cells to arrest in the G2/M phase of the cell cycle.[4][7][11]

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the induction of programmed cell death, or apoptosis.[2][4] this compound has been shown to trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like p53 and Bim, and a potential decrease in the expression of anti-apoptotic proteins such as Bcl-2.[12] The activation of this pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Autophagy-Mediated Cell Death

Recent studies have suggested that Tubulysin A can also induce cell death through a mechanism involving autophagy in certain cancer cell lines, such as MCF-7.[11] In these cells, Tubulysin A treatment leads to an increase in autophagic flux. This cytotoxic autophagy appears to contribute to the activation of the intrinsic apoptotic pathway, as evidenced by increased activity of cathepsin B, a lysosomal protease, which can lead to cytosolic leakage and subsequent cytochrome c release.[11]

The downstream signaling pathways leading to apoptosis are complex and interconnected.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 7. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. kumc.edu [kumc.edu]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Intricate World of Tubulysin I: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin I belongs to a potent class of natural tetrapeptides originally isolated from myxobacteria.[1] These compounds have garnered significant attention in the field of oncology due to their exceptionally high cytotoxicity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[2][3] Tubulysins exert their profound anti-proliferative effects by interfering with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[2][4] This technical guide provides an in-depth exploration of the structure and chemical properties of this compound, offering valuable insights for researchers and professionals involved in the development of novel cancer therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a linear tetrapeptide characterized by the presence of unique and non-proteinogenic amino acid residues. Its core structure consists of N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) derivative.[1][2] Specifically, this compound contains a tubuphenylalanine moiety.

A key structural feature of many natural tubulysins is the presence of a labile N,O-acetal group at the amide bond between isoleucine and tubuvaline, and an acetate group at the C-11 position of tubuvaline.[2] These functionalities are crucial for the molecule's potent biological activity but also contribute to its chemical instability.

Physicochemical Data

Below is a summary of the key physicochemical properties of a representative tubulysin molecule, Tubulysin A, which shares a high degree of structural similarity with this compound.

| Property | Value | Reference |

| Molecular Formula | C43H65N5O10S | |

| Molecular Weight | 844.1 g/mol | |

| Solubility | ≥ 2.5 mg/mL in specific solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [5] |

| Stability | The C-11 acetate group is susceptible to hydrolysis in plasma. | [6] |

Chemical Properties and Structure-Activity Relationships

The intricate structure of this compound is finely tuned for its biological function. Structure-activity relationship (SAR) studies have revealed the critical importance of several chemical features for its potent cytotoxicity.

-

The N-terminal Mep residue: The N-methyl-D-pipecolic acid unit is important for the molecule's overall conformation and interaction with tubulin.

-

The Tubuvaline (Tuv) fragment: This central amino acid, with its unique side chain, is paramount for the bioactivity of tubulysins. Modifications to the iso-propyl and acetoxy functionalities on the Tuv residue can significantly impact potency.[1][7] The C-11 acetate group, in particular, is critical for cytotoxicity, and its removal leads to a significant reduction in activity.[6]

-

The N,O-acetal group: While present in many natural tubulysins, this labile group can be replaced with a more stable N-alkyl group without a significant loss of potency, leading to the development of more stable synthetic analogues.[2]

-

The C-terminal residue: The nature of the C-terminal amino acid (tubuphenylalanine in this compound) also influences the molecule's activity.

The inherent instability of the N,O-acetal and the C-11 acetate has driven the development of numerous synthetic analogues with improved stability profiles, making them more suitable for therapeutic applications, particularly as payloads in antibody-drug conjugates (ADCs).

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[2][4] This disruption of microtubule dynamics leads to the collapse of the cytoskeleton, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, the induction of programmed cell death, or apoptosis.[4][8]

Signaling Pathway of Tubulysin-Induced Apoptosis

The apoptotic cascade initiated by this compound primarily follows the intrinsic or mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers a cascade of caspase activation, culminating in the execution of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are often proprietary. However, this section provides generalized methodologies for key experiments commonly cited in the literature.

Solid-Phase Peptide Synthesis (SPPS) of a Tubulysin Analogue

The synthesis of tubulysins and their analogues is a complex, multi-step process. Solid-phase peptide synthesis (SPPS) is a common strategy employed for the assembly of the peptide backbone. The following is a generalized workflow.

Caption: Generalized workflow for solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: The solid support (resin) is swelled in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9]

-

First Amino Acid Attachment: The C-terminal amino acid, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amine for the next coupling step.[10]

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the free amine on the resin-bound peptide.[10]

-

Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and by-products.[11]

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence until the desired peptide is assembled.[10]

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[9]

-

Purification and Characterization: The crude peptide is purified by techniques such as high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential medicinal agents.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (or the test compound) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Quantitative Data on Biological Activity

Tubulysins are renowned for their exceptionally potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[3][8] The following table summarizes representative IC50 values for Tubulysin A, a close analogue of this compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H1299 | Lung Cancer | 3 | [8] |

| HT-29 | Colon Cancer | 1 | [8] |

| A2780 | Ovarian Cancer | 2 | [8] |

| L929 | Mouse Fibroblast | ~0.08 (converted from ng/ml) | [8] |

| KB-V1 | Multidrug-Resistant Cervical Cancer | ~1.6 (converted from ng/ml) | [8] |

| HL-60 | Promyelocytic Leukemia | Subnanomolar | [1] |

| HCT-116 | Colorectal Carcinoma | Subnanomolar | [1] |

| HCT-15 | Colorectal Carcinoma | Subnanomolar | [1] |

Conclusion

This compound stands out as a highly potent natural product with significant potential in the development of novel anticancer therapies. Its complex chemical structure, characterized by unique amino acid residues and labile functional groups, is intricately linked to its powerful microtubule-destabilizing activity and its ability to induce apoptosis in cancer cells. While its inherent instability presents challenges, ongoing research into the synthesis of more stable and equally potent analogues continues to advance the therapeutic promise of this remarkable class of compounds. This technical guide provides a foundational understanding of the structure, chemical properties, and mechanism of action of this compound, serving as a valuable resource for the scientific community dedicated to the fight against cancer.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of assembly-competent tubulin from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of IC50 Determination | Visikol [visikol.com]

- 9. wernerlab.weebly.com [wernerlab.weebly.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

Early Investigations into the Cytotoxicity of Tubulysin I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin I, a potent tetrapeptide isolated from myxobacteria, has garnered significant attention in the field of oncology due to its profound cytotoxic effects against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2] As a powerful inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This technical guide delves into the foundational studies that first characterized the cytotoxic properties of this compound, providing a comprehensive resource on its early quantitative data, experimental methodologies, and mechanism of action.

Quantitative Cytotoxicity Data

The initial explorations into the bioactivity of tubulysins revealed their exceptional potency, with IC50 values often in the picomolar to low nanomolar range.[1] The following table summarizes the early cytotoxicity data for Tubulysin A, the most studied analogue and often used interchangeably with this compound in early literature, against various mammalian cell lines.

| Cell Line | Cell Type | Assay | IC50 / GI50 (ng/mL) | Reference |

| L929 | Mouse Fibroblast | Not Specified | 0.07 | [5] |

| KB-V1 | Human Cervix Carcinoma (Multidrug Resistant) | Not Specified | 1.4 | [5] |

| NCI-60 Panel | Various Human Cancers | SRB | Average GI50: ~10.6 (12 nM) | [5][6] |

| HL-60 | Human Promyelocytic Leukemia | DNA Fragmentation | Apoptosis at 0.1-100 nM | [6] |

| U937 | Human Histiocytic Lymphoma | Not Specified | IC50 for Tubulysin D: 0.0004 | |

| HL-60 | Human Promyelocytic Leukemia | Not Specified | IC50 for Tubulysin D: 0.006 |

Core Experimental Protocols

The early determinations of this compound's cytotoxicity relied on established in vitro assays to quantify cell proliferation and viability. The following are detailed methodologies for key experiments cited in the initial studies.

Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50)

This assay, utilized in the National Cancer Institute's (NCI) 60-human cancer cell line screen, measures cell density by staining total cellular protein with sulforhodamine B.

-

Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at their optimal plating densities and incubated for 24 hours to allow for cell attachment.

-

Drug Incubation: Tubulysin A is added to the wells at various concentrations, typically in a logarithmic dilution series. The plates are then incubated for an additional 48 hours.

-

Cell Fixation: The incubation medium is removed, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated from the absorbance data.[5]

DNA Fragmentation Assay for Apoptosis

This method was used to qualitatively assess the induction of apoptosis by observing the characteristic laddering pattern of DNA from apoptotic cells.

-

Cell Culture and Treatment: HL-60 cells are plated in a 24-well plate at a density of 1 x 10^6 cells/well. The cells are then incubated with varying concentrations of Tubulysin A (e.g., 0.1-100 nM) for 24 hours. A known apoptosis-inducing agent, such as camptothecin, is used as a positive control.[6]

-

DNA Extraction: After incubation, the cells are harvested, and the genomic DNA is extracted using a standard DNA extraction protocol.

-

Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on an agarose gel.

-

Visualization: The DNA in the gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.[6]

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound's cytotoxicity is its potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.[3][4]

Caption: Mechanism of action of this compound, from tubulin binding to apoptosis.

The experimental workflow for a typical in vitro cytotoxicity study of this compound is outlined below.

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Conclusion

The early investigations into this compound firmly established its status as a highly potent cytotoxic agent with a clear mechanism of action centered on the disruption of microtubule function. The picomolar to nanomolar efficacy observed in a wide array of cancer cell lines, including those with resistance to other chemotherapeutics, highlighted its potential as a promising candidate for anticancer drug development. The foundational experimental protocols and quantitative data from these initial studies have paved the way for the extensive research and development of tubulysin analogues, particularly as payloads for antibody-drug conjugates, which continues to be an active area of investigation in oncology.

References

- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tubulysin I Isoforms and Their Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides of myxobacterial origin. Their profound anti-mitotic activity, stemming from the inhibition of tubulin polymerization, has positioned them as promising payloads for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of Tubulysin I isoforms, their natural sources, and the methodologies for their study. It includes detailed information on the structural diversity of these compounds, their biological activity against various cancer cell lines, and the intricate signaling pathways they modulate to induce apoptosis. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and natural product chemistry.

Introduction to Tubulysins

Tubulysins are linear tetrapeptides characterized by a unique chemical architecture comprising four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), the novel amino acid tubuvaline (Tuv), and a C-terminal tubutyrosine (Tut) or tubuphenylalanine (Tup) analogue.[1] First isolated from the myxobacteria Archangium gephyra and Angiococcus disciformis, these natural products exhibit extraordinary cytotoxicity against a broad range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[2] Their mechanism of action involves binding to the vinca domain of β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][4]

This compound Isoforms and Their Natural Sources

The primary natural sources of tubulysins are myxobacteria, particularly strains of Angiococcus disciformis and Archangium gephyra.[2][5] Different strains have been found to produce distinct profiles of tubulysin isoforms. The structural diversity among these isoforms primarily arises from variations in the acyl group at the N-terminus of tubuvaline and substitutions on the phenyl ring of the C-terminal amino acid.

Table 1: Known this compound Isoforms and Their Producing Strains

| Isoform | Producing Strain(s) |

| Tubulysin A | Archangium gephyra[1] |

| Tubulysin B | Archangium gephyra[1] |

| Tubulysin C | Archangium gephyra[1] |

| Tubulysin D | Angiococcus disciformis[2] |

| Tubulysin E | Angiococcus disciformis[2] |

| Tubulysin F | Angiococcus disciformis[2] |

| Tubulysin G | Archangium gephyra[1] |

| Tubulysin H | Angiococcus disciformis[1] |

| This compound | Archangium gephyra[1] |

| Tubulysin M | Archangium gephyra, Angiococcus disciformis[6] |

Biological Activity of Tubulysin Isoforms

The potent cytotoxic activity of tubulysins has been extensively documented across a wide array of human cancer cell lines. Their effectiveness, even against multidrug-resistant (MDR) cell lines, makes them highly attractive candidates for cancer therapeutics.[7]

Table 2: Cytotoxicity (IC50) of Selected Tubulysin Isoforms Against Various Cancer Cell Lines

| Isoform | Cell Line | Cancer Type | IC50 (nM) |

| Tubulysin A | NCI-H1299 | Lung | 3 |

| HT-29 | Colon | 1 | |

| A2780 | Ovary | 2 | |

| L929 (mouse fibroblast) | - | 0.08 (approx.) | |

| KB-V1 (MDR) | Cervical | 1.6 (approx.) | |

| Tubulysin M | 786-O (MDR+) | Renal Cell Carcinoma | >100-fold less potent than acetylated form |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.[8][9]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of tubulysins is the disruption of microtubule polymerization. This initial event triggers a cascade of downstream signaling events, culminating in programmed cell death, or apoptosis.

Inhibition of Tubulin Polymerization

Tubulysins bind to the vinca domain on β-tubulin, a subunit of the microtubule protein. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the collapse of the cytoskeleton and arrest of the cell cycle in the G2/M phase.[10][11]

Caption: Inhibition of tubulin polymerization by tubulysin.

Induction of Apoptosis

The mitotic arrest induced by tubulysins activates the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.

The disruption of microtubule function is a cellular stress signal that leads to the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12][13] This shift in the balance of Bcl-2 proteins increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[14] Activated caspase-9 then initiates a cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[15][16]

Caption: Tubulysin-induced apoptotic signaling pathway.

Experimental Protocols

Cultivation of Myxobacteria for Tubulysin Production

Organisms: Archangium gephyra (e.g., DSM 2261), Angiococcus disciformis.

Medium: VY/2 agar is a commonly used medium for the cultivation of A. gephyra.[17] The composition is as follows:

-

Baker's yeast: 5.0 g/L

-

CaCl2·2H2O: 1.36 g/L

-

Vitamin B12: 0.5 mg/L

-

Agar: 15.0 g/L

-

pH adjusted to 7.2

Cultivation Conditions:

-

Inoculate VY/2 agar plates with the myxobacterial strain.

-

Incubate at 30°C for up to three weeks, or until fruiting bodies or swarms are observed.[18]

-

For liquid cultures, use a suitable broth medium and incubate with shaking for a period determined by the specific strain's growth characteristics.

Extraction of Tubulysins

-

Harvest the myxobacterial culture, including cells and the agar medium or broth.

-

Homogenize the culture material.

-

Extract the homogenized material with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for the purification of tubulysins from the crude extract.[19][20]

Caption: General workflow for tubulysin purification by RP-HPLC.

Typical HPLC Conditions:

-

Column: A C18 stationary phase is commonly used.[21]

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is typically employed.[19]

-

Detection: UV absorbance at a wavelength suitable for detecting the peptide bonds and aromatic rings of tubulysins (e.g., 214 nm and 280 nm).

-

Fractionation: Collect fractions corresponding to the peaks of interest for further analysis and characterization.

Structural Characterization

The definitive identification and structural elucidation of tubulysin isoforms are achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the purified compound, providing its elemental composition. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain information about its amino acid sequence and the structure of its side chains.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to determine the complete three-dimensional structure of the molecule, including the stereochemistry of the chiral centers.[24]

Conclusion

The tubulysins represent a remarkable family of natural products with immense potential in the development of novel anticancer therapies. Their exceptional potency and unique mechanism of action continue to drive research into their synthesis, biological activity, and application in targeted drug delivery systems. This technical guide provides a foundational understanding of this compound isoforms, their natural origins, and the key experimental methodologies for their study, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of a solo acylhomoserine lactone synthase from the myxobacterium Archangium gephyra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of predominant interfering bacteria in the purification process of myxobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hplc.eu [hplc.eu]

- 20. harvardapparatus.com [harvardapparatus.com]

- 21. Separation of tubulin subunits by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Tubulysin A | C43H65N5O10S | CID 12134544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Discovery of 23 natural tubulysins from Angiococcus disciformis An d48 and Cystobacter SBCb004 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tubulysin Family: A Technical Guide to Potent Antimitotic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tubulysins are a family of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] These linear tetrapeptides have garnered significant attention in the field of oncology due to their exceptional antimitotic activity, with IC50 values often in the picomolar to low nanomolar range.[3] Their ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4] Notably, Tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs) and other targeted cancer therapies.[4] This guide provides an in-depth overview of the Tubulysin family, covering their core structure, mechanism of action, synthesis, and key experimental methodologies for their evaluation.

Core Structure and Chemical Biology

The core structure of the Tubulysin family is a linear tetrapeptide typically composed of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[5][6] A key feature of many natural Tubulysins is the presence of an N,O-acetal functionality on the tubuvaline residue, which contributes to their high potency but also presents a synthetic challenge due to its lability.[2][7]

Structure-activity relationship (SAR) studies have revealed that modifications to each of the four residues can significantly impact cytotoxic activity. The N-terminal Mep residue, the central Ile and Tuv units, and the C-terminal Tup or Tut moiety all play crucial roles in the interaction with tubulin and the overall potency of the compounds.[5]

Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

The primary mechanism of action of Tubulysins is the inhibition of tubulin polymerization.[1][4] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[4]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the downregulation of anti-apoptotic proteins such as Mcl-1 and the activation of pro-apoptotic Bcl-2 family members like Bax and Bak.[4][8] The subsequent oligomerization of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP).[9][10]

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][11] Activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Biological Activity of Tubulysin Analogues

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various Tubulysin analogues against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | NCI-H1299 | Lung Carcinoma | 3 | MedChemExpress |

| HT-29 | Colon Adenocarcinoma | 1 | MedChemExpress | |

| A2780 | Ovarian Carcinoma | 2 | MedChemExpress | |

| Tubulysin B | KB | Cervical Carcinoma | 0.6 | [11] |

| A549 | Lung Carcinoma | 0.9 | [11] | |

| Tubulysin D | HL-60 | Promyelocytic Leukemia | 0.0047 | MedChemExpress |

| HCT116 | Colorectal Carcinoma | 0.0031 | MedChemExpress | |

| MCF7 | Breast Adenocarcinoma | 0.67 | MedChemExpress | |

| A549 | Lung Carcinoma | 0.013 | MedChemExpress | |

| Pretubulysin | Various | Various | Low to sub-nanomolar | [12][13] |

| KEMTUB10 | MCF7 | Breast Adenocarcinoma | 0.068 | [14] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.068 | [14] | |

| SK-BR-3 | Breast Adenocarcinoma | 0.0122 | [14] |

Experimental Protocols

Total Synthesis of Tubulysins: A Generalized Approach

The total synthesis of Tubulysins is a complex undertaking due to the presence of multiple stereocenters and labile functional groups.[7][15] A common strategy involves the synthesis of the four amino acid fragments followed by their sequential coupling.

Key Synthetic Steps:

-

Synthesis of Tubuvaline (Tuv): This is often the most challenging fragment to synthesize. Methods such as the Evans aldol reaction or tert-butanesulfinamide chemistry are employed to control the stereochemistry.[7]

-

Synthesis of Tubuphenylalanine (Tup) or Tubutyrosine (Tut): These fragments can also be synthesized using stereoselective methods.[7]

-

Peptide Couplings: The individual amino acid fragments are coupled sequentially using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Introduction of the N,O-Acetal: For natural Tubulysins, the labile N,O-acetal is typically introduced late in the synthesis.[7]

-

Final Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification, usually by reverse-phase HPLC.

A more recent and efficient approach for the synthesis of pretubulysin, a biosynthetic precursor, involves the use of the Ugi multi-component reaction.[7]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Protocol:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), test compound.

-

Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer. b. Add the test compound at various concentrations. c. Initiate polymerization by adding GTP and incubating at 37°C. d. Monitor the increase in turbidity (absorbance at 340 nm) over time using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

-

Cell Culture: Plate cells and treat with the test compound for a specified time (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in G1, S, and G2/M phases can be calculated.[4]

Apoptosis Detection by Western Blot

This technique is used to measure the levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[1]

Visualizations

Signaling Pathway of Tubulysin-Induced Apoptosis

Caption: Tubulysin-induced apoptosis signaling pathway.

Experimental Workflow for Evaluating Tubulysin Activity

Caption: Experimental workflow for Tubulysin evaluation.

Conclusion

The Tubulysin family of compounds represents a class of exceptionally potent antimitotic agents with a well-defined mechanism of action. Their high cytotoxicity, particularly against multidrug-resistant cancer cells, makes them highly promising candidates for the development of next-generation cancer therapeutics, especially as payloads for antibody-drug conjugates. This guide has provided a comprehensive overview of their chemical biology, mechanism of action, and the key experimental protocols used for their evaluation, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into novel analogues with improved stability and synthetic accessibility will continue to drive the clinical translation of this remarkable class of natural products.

References

- 1. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pretubulysin: a new option for the treatment of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. Synthesis of pretubulysin-derivatives via the TubUgi-approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy | PLOS One [journals.plos.org]

- 13. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The total synthesis of tubulysin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubulysin I: An In-Depth Technical Guide to a Potent Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic tetrapeptides of myxobacterial origin that have garnered significant interest in the field of oncology. Among them, Tubulysin I stands out for its exceptional activity as a microtubule destabilizing agent. By interfering with the dynamics of microtubules, which are crucial components of the cellular cytoskeleton, this compound effectively halts cell division and induces programmed cell death, or apoptosis. Its high potency, even against multidrug-resistant cancer cell lines, makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its potent antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for various cellular processes, most notably mitotic spindle formation during cell division.

Binding to the Vinca Domain: this compound binds to the vinca domain on β-tubulin, a site also targeted by other well-known microtubule inhibitors like vinblastine.[3] This binding prevents the proper assembly of tubulin heterodimers into microtubules.

Inhibition of Polymerization and Induction of Depolymerization: this compound potently inhibits the polymerization of tubulin into microtubules. Furthermore, it can actively induce the depolymerization of existing microtubules, leading to a rapid collapse of the microtubule network within the cell. This disruption of the cytoskeleton triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to the activation of apoptotic signaling pathways and cell death.[4]

Structural Features: The chemical structure of tubulysins, which includes unique amino acid residues like tubuvaline (Tuv), isoleucine (Ile), and N-methyl-pipecolic acid (Mep), is crucial for their high affinity and potent activity.[2]

Mechanism of Action of this compound.

Quantitative Data on Cytotoxicity

The cytotoxic potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various tubulysins across a range of human cancer cell lines.

| Tubulysin Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | MCF-7 | Breast Cancer | 0.09 | [5] |

| Tubulysin A | A549 | Lung Cancer | Not specified | [5] |

| Tubulysin A | HCT-116 | Colon Cancer | Not specified | [5] |

| Tubulysin A | MDA-MB-231 | Breast Cancer | 2.55 | [5] |

| Tubulysin D | Various | Various | 0.01 - 10 | [6] |

| Tubulysin M | BJAB | Lymphoma | 0.12 | [1] |

| Tubulysin M | BJAB.Luc/Pgp (MDR+) | Lymphoma | 0.13 | [1] |

| Tubulysin M | WSU | Lymphoma | 0.11 | [1] |

| Tubulysin M | Jurkat | Leukemia | 0.10 | [1] |

| NH-tubulysin M | BJAB | Lymphoma | 2.1 | [1] |

| NH-tubulysin M | BJAB.Luc/Pgp (MDR+) | Lymphoma | 23 | [1] |

| NH-tubulysin M | WSU | Lymphoma | 2.0 | [1] |

| NH-tubulysin M | Jurkat | Leukemia | 5.0 | [1] |

| Tubulysin Pr | - | - | 0.14 - 0.34 | [1] |

| Tubulysin Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin Analog 11 | N87 | Gastric Carcinoma | Not specified | [2] |

| Tubulysin Analog 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Not specified | [2] |

| Tubulysin Analog 11 | KB (MDR1-) | Epidermoid Carcinoma | Not specified | [2] |

| Tubulysin Analog 11 | KB 8.5 (MDR1+) | Epidermoid Carcinoma | Not specified | [2] |

| Tubulysin B hydrazide (TubBH) | HEK 293-CCK2R | Embryonic Kidney | 2.7 | |

| CRL-L1-TubBH conjugate | HEK 293-CCK2R | Embryonic Kidney | 2 | |

| L1-TubBH (nontargeted) | HEK 293-CCK2R | Embryonic Kidney | ~310 | |

| DX126-262 (ADC) | HER2-positive cell lines | Breast/Gastric Cancer | 0.06 - 0.19 | [4] |

| Tubulysin M (Tub(OAc)) | L540cy | Lymphoma | Not specified | [7] |

| Tub(OEt) | L540cy | Lymphoma | Not specified | [7] |

| Tub(OiVal) | L540cy | Lymphoma | Not specified | [7] |

| Tub(OH) (deacetylated) | L540cy | Lymphoma | Not specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are standardized protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

96-well, black, non-binding microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare the tubulin polymerization reaction mix on ice. For a 50 µL final volume per well, combine tubulin polymerization buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the fluorescent reporter dye.

-

Add purified tubulin to the reaction mix to a final concentration of 2-5 mg/mL.

-

Add this compound or control vehicle (DMSO) to the designated wells.

-

Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.[8]

-

Plot fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the fluorescence signal compared to the control.

Tubulin Polymerization Assay Workflow.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Cell Viability Assay Workflow.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells and the effects of this compound treatment.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution (in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

-

Wash the cells with PBS and fix them with the chosen fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with permeabilization buffer for 5-10 minutes.

-

Wash with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody (and nuclear counterstain) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. This compound-treated cells will show a disrupted and depolymerized microtubule network compared to control cells.[13][14][15][16]

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that ultimately lead to apoptosis. The primary pathway involved is the intrinsic, or mitochondrial, pathway of apoptosis.

Key Signaling Events:

-

G2/M Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This is often associated with changes in the levels and activity of cell cycle regulatory proteins such as Cyclin B1 and Cdk1.[17][18]

-

Activation of JNK Pathway: The cellular stress induced by microtubule destabilization can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[19][20]

-

Modulation of Bcl-2 Family Proteins: The apoptotic signal converges on the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic members like Bcl-2 and Bcl-xL is inhibited.[20][21]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

-

Crosstalk with Autophagy: There is evidence that this compound can also induce autophagy, a cellular process of self-digestion. The interplay between apoptosis and autophagy in response to this compound is an area of active research.[5]

Apoptotic Signaling Pathway Induced by this compound.

Conclusion

This compound is a highly potent microtubule destabilizing agent with significant potential as an anticancer therapeutic, particularly as a payload in ADCs. Its ability to effectively kill cancer cells, including those resistant to other chemotherapeutic agents, underscores its importance in the ongoing development of novel cancer treatments. A thorough understanding of its mechanism of action, cytotoxic profile, and the experimental methods for its characterization, as detailed in this guide, is essential for researchers and drug development professionals working to harness the therapeutic potential of this remarkable natural product.

References

- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro tubulin polymerization assay [bio-protocol.org]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 15. Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy [jove.com]

- 16. pnas.org [pnas.org]

- 17. Induction of Tumor Cell Death through Targeting Tubulin and Evoking Dysregulation of Cell Cycle Regulatory Proteins by Multifunctional Cinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer [mdpi.com]

- 19. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]

- 20. JNK-Bcl-2/Bcl-xL-Bax/Bak Pathway Mediates the Crosstalk between Matrine-Induced Autophagy and Apoptosis via Interplay with Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Tubulysin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Tubulysin I, a potent cytotoxic peptide with significant potential in oncology research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological processes and experimental workflows through detailed diagrams.

Core Concepts: Mechanism of Action

This compound is a natural product derived from myxobacteria that exhibits powerful antiproliferative properties against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] Its primary mechanism of action involves the potent inhibition of tubulin polymerization, a critical process for microtubule formation.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport.[4]

By binding to the vinca-alkaloid site on tubulin, this compound disrupts microtubule dynamics, leading to the depolymerization of microtubules.[4][5] This disruption of the microtubule network triggers a cascade of cellular events, including:

-

Cell Cycle Arrest: Treated cells are unable to form a proper mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][4][5][6][7]

-

Induction of Apoptosis: The sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3][5]

Data Presentation: Cytotoxicity of Tubulysin Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of various Tubulysin analogs against a panel of human cancer cell lines. This data highlights the potent cytotoxic activity of these compounds, often in the low nanomolar to picomolar range.[8]

| Tubulysin Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | A549 | Lung Carcinoma | Potent inhibition at low nanomolar concentrations | [8] |

| HCT-116 | Colon Carcinoma | Potent inhibition at low nanomolar concentrations | [8] | |

| MDA-MB231 | Breast Carcinoma | Potent inhibition at low nanomolar concentrations | [8] | |

| MCF-7 | Breast Carcinoma | Potent inhibition at low nanomolar concentrations | [8] | |

| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | Data not specified, but described as potent | [1] |

| MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified, but described as potent | [1] | |

| KB | Human Epidermoid Carcinoma | Data not specified, but described as potent | [1] | |

| KB 8.5 (MDR1+) | Drug-Resistant Epidermoid Carcinoma | Data not specified, but described as potent | [1] | |

| Tubulysin D | Various | Not Specified | EC50 values in the picomolar range | [9] |

| Tubulysin U | Various | Not Specified | EC50 values typically in the nanomolar range | [9] |

| N¹⁴-desacetoxytubulysin H | Various | Not Specified | Minimal loss in potency compared to other potent analogs | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the in vitro evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or analog) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][10][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Treated and untreated cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1][9]

-